molecular formula C8H15BrN2O3 B1379658 Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide CAS No. 1609396-06-6

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide

Cat. No. B1379658
M. Wt: 267.12 g/mol
InChI Key: YUVRLMVJQMIYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide”, also known as MMAH, is a synthetic organic compound with the molecular formula C8H13BrN2O3 . This compound belongs to the class of piperazine derivatives.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H14N2O3.BrH/c1-6-8(12)10(4-3-9-6)5-7(11)13-2;/h6,9H,3-5H2,1-2H3;1H . The molecular weight is 267.12 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The country of origin is KZ .

Scientific Research Applications

LC-MS/MS Analysis of Reactive Intermediates in Drug Metabolism

One study focused on Saracatinib, a drug containing an N-methyl piperazine group, illustrating the utility of LC-MS/MS in identifying reactive metabolites formed during drug metabolism. This research highlights the role of piperazine derivatives in understanding the metabolic pathways and potential side effects of pharmacological agents (Attwa et al., 2018).

Piperazine Derivatives in Therapeutic Use

Another review delves into the therapeutic applications of piperazine, discussing its presence in drugs across a range of uses, from antipsychotics to antidepressants and beyond. This work showcases the versatility of piperazine derivatives in drug development, offering insights into how modifications to the piperazine nucleus can impact medicinal properties (Rathi et al., 2016).

Pharmacodynamics and Pharmacokinetics

Research on Lurasidone, another drug featuring a piperazine derivative, provides an example of the detailed investigation into the efficacy, safety, and pharmacokinetics/pharmacodynamics of piperazine-containing medications. This study underscores the importance of piperazine structures in the pharmacological profile of antipsychotic treatments (Pompili et al., 2018).

DNA Interaction Studies

Further, research on Hoechst 33258, a compound related to piperazine derivatives, demonstrates the application of such molecules in studying DNA interactions. This review outlines the role of these compounds in fluorescent DNA staining and their potential as starting points for drug design, emphasizing the utility of piperazine derivatives in biophysical chemistry (Issar & Kakkar, 2013).

Synthetic and Pharmaceutical Applications

The synthesis and evaluation of piperazine and morpholine derivatives illustrate the broad spectrum of pharmaceutical applications these compounds have. This review highlights current methods in the synthesis of piperazine derivatives and their potent pharmacophoric activities, underlining the chemical diversity and utility of these structures in medicinal chemistry (Mohammed et al., 2015).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 2-(3-methyl-2-oxopiperazin-1-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.BrH/c1-6-8(12)10(4-3-9-6)5-7(11)13-2;/h6,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVRLMVJQMIYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)CC(=O)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3-methyl-2-oxo-1-piperazinyl)acetate hydrobromide

CAS RN

1609396-06-6
Record name 1-Piperazineacetic acid, 3-methyl-2-oxo-, methyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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